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Addressing poor solubility of JMV 449 in specific media

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Compound of Interest		
Compound Name:	Jmv 449	
Cat. No.:	B159794	Get Quote

Technical Support Center: JMV 449

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the neurotensin receptor agonist, **JMV 449**.

Frequently Asked Questions (FAQs)

Q1: What is **JMV 449**?

JMV 449 is a potent and metabolically stable peptide agonist of the neurotensin receptor 1 (NTSR1)[1][2]. Its sequence is KKPYIL, with a modification where the peptide bond between the first two lysine residues is reduced[2]. This modification enhances its stability. **JMV 449** is utilized in research to study the physiological roles of NTSR1, which is involved in processes such as analgesia, hypothermia, and neuroprotection[1][3].

Q2: What are the chemical properties of **JMV 449**?

Here is a summary of the key chemical properties of **JMV 449**:



Property	Value	Reference
Molecular Weight	746.96 g/mol	[2]
Formula	C38H66N8O7	[2]
Sequence	KKPYIL (with a reduced peptide bond between Lys-1 and Lys-2)	[2]
Appearance	Lyophilized solid	

Q3: What is the reported solubility of **JMV 449**?

There are conflicting reports on the solubility of **JMV 449** in water. One source indicates a solubility of up to 0.80 mg/mL[2]. Another source, referring to **JMV 449** acetate, suggests a much higher solubility of 100 mg/mL in water. The acetate counter-ion may contribute to this increased solubility. It is recommended to start with the lower concentration and gradually increase if needed.

Q4: How should I store **JMV 449**?

For long-term stability, lyophilized **JMV 449** should be stored at -20°C. Once in solution, it is recommended to prepare aliquots and store them at -20°C for up to one month to avoid repeated freeze-thaw cycles. For daily use, solutions can be stored at 4°C for a short period, but it is best to prepare fresh solutions for optimal activity.

Troubleshooting Guide: Poor Solubility of JMV 449

This guide addresses common issues encountered when dissolving **JMV 449** in various experimental media.

Problem 1: JMV 449 does not dissolve in water or aqueous buffers (e.g., PBS).

Possible Cause: The concentration of **JMV 449** may be too high for the chosen solvent, or the peptide may be aggregating.



Solutions:

- Start with a lower concentration: Begin by attempting to dissolve a small amount of JMV 449
 at the lower end of the reported solubility range (e.g., 0.80 mg/mL).
- Use JMV 449 acetate: If available, the acetate form of JMV 449 may have significantly higher aqueous solubility.
- Sonication: Gentle sonication can help to break up peptide aggregates and facilitate dissolution. Use a bath sonicator for a few minutes, monitoring the solution for clarity.
- pH Adjustment: Since **JMV 449** has two basic lysine residues, its solubility may be improved in a slightly acidic solution. Try dissolving it in a buffer with a pH below 7.0.
- Incremental Solubilization: First, dissolve the peptide in a small amount of sterile, distilled water. Once dissolved, slowly add the desired buffer (e.g., PBS) to reach the final concentration and volume.

Problem 2: JMV 449 precipitates out of solution when added to cell culture media.

Possible Cause: Components in the cell culture medium, such as salts or proteins, can reduce the solubility of the peptide.

Solutions:

- Prepare a concentrated stock solution: Dissolve JMV 449 in sterile water or a suitable buffer at a high concentration (e.g., 10-100 times the final working concentration).
- Serial Dilution: Add the concentrated stock solution to the cell culture medium in a stepwise manner, vortexing or gently mixing between each addition. This gradual dilution can prevent precipitation.
- Serum-free media: If possible, add **JMV 449** to serum-free media first, allow it to dissolve completely, and then add serum or other supplements.

Experimental Protocols



Protocol for Preparing a JMV 449 Stock Solution

This protocol provides a general guideline for preparing a stock solution of JMV 449.

Materials:

- Lyophilized JMV 449
- Sterile, distilled water or desired sterile buffer (e.g., PBS, pH 7.2-7.4)
- Sterile microcentrifuge tubes
- Vortex mixer
- Bath sonicator (optional)

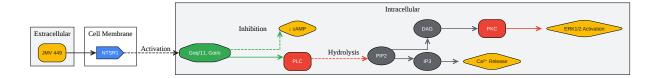
Procedure:

- Allow the vial of lyophilized **JMV 449** to equilibrate to room temperature before opening.
- Briefly centrifuge the vial to ensure all the powder is at the bottom.
- Add the desired volume of sterile water or buffer to the vial to achieve the target concentration (e.g., for a 1 mg/mL stock solution, add 1 mL of solvent to 1 mg of JMV 449).
- Recap the vial and vortex gently to mix.
- If the peptide does not fully dissolve, sonicate the vial in a bath sonicator for 5-10 minutes.
- Once dissolved, aliquot the stock solution into sterile microcentrifuge tubes.
- Store the aliquots at -20°C for long-term storage (up to one month) or at 4°C for short-term use (a few days). Avoid repeated freeze-thaw cycles.

Signaling Pathways and Experimental Workflows Neurotensin Receptor 1 (NTSR1) Signaling Pathway



JMV 449 acts as an agonist at the NTSR1, a G protein-coupled receptor (GPCR). Upon binding, it initiates a cascade of intracellular signaling events.



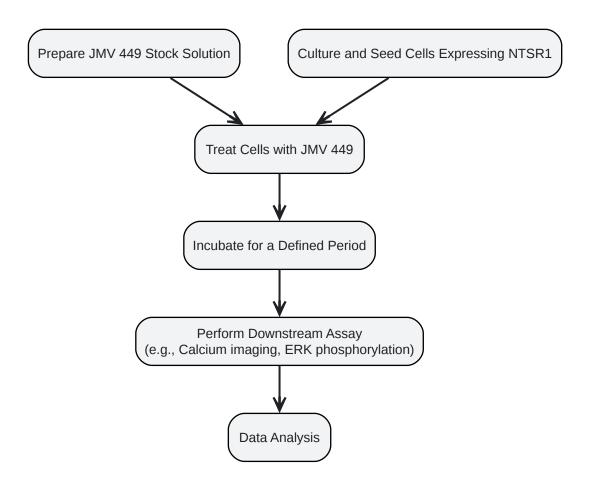
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Caption: Activation of NTSR1 by JMV 449 initiates multiple downstream signaling cascades.

Experimental Workflow: In Vitro Cell-Based Assay

This workflow outlines the general steps for conducting an in vitro cell-based assay using **JMV 449**.





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Caption: A typical experimental workflow for in vitro studies involving JMV 449.

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